Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula CHNO. This compound is classified as a piperidine derivative, which is significant in organic synthesis and medicinal chemistry. It serves as an important intermediate for various chemical reactions and has applications in drug development and biochemical studies.
The synthesis of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate features a piperidine ring substituted at the 4-position with an aminomethyl group and a tert-butyl group. The structural formula can be represented as follows:
This structure indicates the presence of functional groups that contribute to its reactivity and interaction with biological targets .
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions:
As a piperidine derivative, tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate likely interacts with biological targets through its nitrogen atom within the piperidine ring. This interaction may influence various biochemical pathways due to its potential role in synthesizing bioactive compounds, such as drug candidates targeting neurological and cardiovascular diseases. The aminomethyl group enhances its ability to engage in hydrogen bonding and electrostatic interactions with biological receptors .
The physical and chemical properties of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate include:
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is utilized in various scientific fields:
This compound's versatile properties make it a valuable tool in both academic research and industrial applications.
Systematic Nomenclature and SynonymsThe compound’s IUPAC name, tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, precisely defines its core structure: a piperidine ring methyl-substituted at C4, with an aminomethyl group at the same carbon and a tert-butoxycarbonyl (Boc) group protecting the ring nitrogen. This systematic name reflects the substitution pattern critical to its reactivity. However, chemical databases and commercial catalogs employ diverse synonyms:
Table 1: Nomenclature Diversity in Chemical Databases
Systematic Name | Common Synonyms | CAS Registry |
---|---|---|
tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | 4-Aminomethyl-1-Boc-4-methylpiperidine; 1-(tert-Butoxycarbonyl)-4-(aminomethyl)-4-methylpiperidine | 236406-22-7 [1] [2] |
Related Derivative: 1-Boc-4-(aminomethyl)piperidine | N-(tert-Butoxycarbonyl)-4-aminomethylpiperidine | 144222-22-0 [7] [10] |
Structural Characteristics and Stereoelectronic FeaturesThe molecule’s architecture (molecular formula: C₁₂H₂₄N₂O₂; MW: 228.33 g/mol) integrates three key elements [1] [6]:
Table 2: Key Structural and Physicochemical Parameters
Parameter | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₂H₂₄N₂O₂ | High-Resolution MS [1] |
Molecular Weight | 228.3312 g/mol | Calculated [1] |
Density | 1.002 g/cm³ | Experimental [2] |
SMILES | CC(C)(C)OC(=O)N1CCC(C)(CN)CC1 | Canonical [1] |
InChI Key | VMTNDQIIDCSDOU-UHFFFAOYSA-N | Standardized [1] |
The geminal dimethyl effect at C4 enhances both steric bulk and electron-donating capacity, while the sp³-hybridized aminomethyl group facilitates hydrogen bonding—properties exploited in catalyst design and receptor-ligand interactions [7] [10].
Early Applications and Synthetic AccessibilityBoc-protected aminomethylpiperidines gained prominence in the 1990s as peptide backbone modifiers and chiral auxiliaries. The 4-methyl-4-(aminomethyl) variant (CAS 236406-22-7) emerged later to address metabolic instability observed in lead compounds bearing unsubstituted piperidine. Early syntheses leveraged reductive amination of 4-methylenepiperidine or N-Boc protection of 4-methyl-4-(aminomethyl)piperidine precursors [2] [7]. Commercial availability solidified its role: suppliers like TRC (purity >95%) and Biosynth Carbosynth ($56/100 mg) standardized access [2].
Role in Modern Drug DiscoveryThe 4-methyl group’s introduction marked a strategic evolution, conferring:
Table 3: Representative Therapeutic Applications of Derived Scaffolds
Derivative Class | Therapeutic Target | Biological Activity | Source |
---|---|---|---|
Kinesin Spindle Protein (KSP) Inhibitors | Mitotic kinesin | Antiproliferative; anticancer | [10] |
GPR119 Agonists | Orphan GPCR | Glucose-dependent insulin secretion; antidiabetic | [10] |
Pim-1 Kinase Inhibitors | Serine/threonine kinase | Antiapoptotic; oncology | [10] |
Aspartic Protease Inhibitors | Renin, HIV protease | Antihypertensive, antiviral | [10] |
Comparative Analysis with Unsubstituted and Isomeric DerivativesThe 4-methyl-4-(aminomethyl) motif exhibits distinct advantages over analogues:
Current research exploits this scaffold in bifunctional inhibitors and proteolysis-targeting chimeras (PROTACs), where its steric bulk facilitates ternary complex formation with E3 ubiquitin ligases [10]. As synthetic methodologies advance—particularly in stereoselective alkylation and flow hydrogenation—this derivative remains integral to innovating bioactive molecules with optimized pharmacokinetic profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7